7-(Benzyloxy)-2,4-dimethyl-2,3-dihydro-9ah-furo[2,3-b]chromen-9a-yl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(BENZYLOXY)-2,4-DIMETHYL-2H,3H,9AH-FURO[2,3-B]CHROMEN-9A-YL ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(BENZYLOXY)-2,4-DIMETHYL-2H,3H,9AH-FURO[2,3-B]CHROMEN-9A-YL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as Jones reagent.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Conditions vary depending on the substituents involved but may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-(BENZYLOXY)-2,4-DIMETHYL-2H,3H,9AH-FURO[2,3-B]CHROMEN-9A-YL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(BENZYLOXY)-2,4-DIMETHYL-2H,3H,9AH-FURO[2,3-B]CHROMEN-9A-YL ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-(BENZYLOXY)-2,3-DIHYDRO-4H-CHROMEN-4-ONE: Another compound with a similar structure but different functional groups.
7-BENZYLOXY-6-METHYL-2,3-DIHYDRO-1H-CYCLOPENTA©CHROMEN-4-ONE: Shares the benzyloxy group but has a different core structure.
Uniqueness
7-(BENZYLOXY)-2,4-DIMETHYL-2H,3H,9AH-FURO[2,3-B]CHROMEN-9A-YL ACETATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H22O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2,4-dimethyl-7-phenylmethoxy-2,3-dihydrofuro[2,3-b]chromen-9a-yl) acetate |
InChI |
InChI=1S/C22H22O5/c1-14-11-20-15(2)19-10-9-18(24-13-17-7-5-4-6-8-17)12-21(19)27-22(20,25-14)26-16(3)23/h4-10,12,14H,11,13H2,1-3H3 |
InChI Key |
SDLJMPWAFSRIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2(O1)OC(=O)C)C |
Origin of Product |
United States |
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